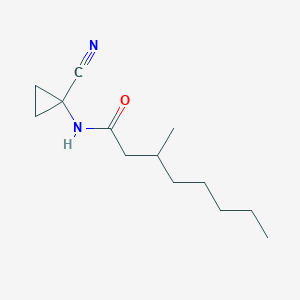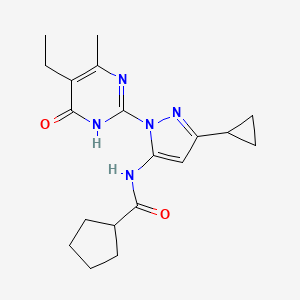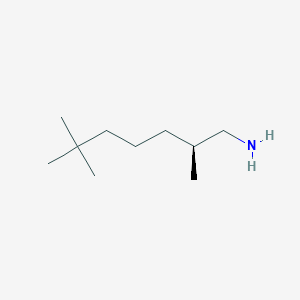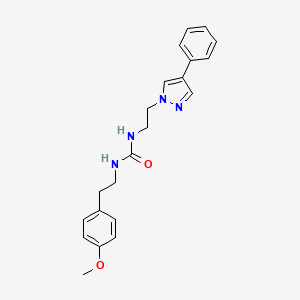![molecular formula C24H27N3O4S B2469273 3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392255-68-4](/img/structure/B2469273.png)
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, also known as TETP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TETP is a synthetic compound that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Anticancer Activity
Cancer remains a significant global health challenge, and the search for effective anticancer agents continues. 3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has been investigated for its potential as an anticancer drug. Researchers synthesized novel derivatives by linking this compound with 1,2,3-triazole moieties. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines using the MTT assay. Remarkably, many of the tested compounds demonstrated significant activity against both cancer cell lines .
Antimicrobial Properties
Cinnamic acid derivatives, including those related to our compound, have attracted attention due to their antioxidant, anti-inflammatory, and antimicrobial activities. The 3,4,5-trimethoxycinnamamide scaffold, present in our compound, has been associated with potent antimicrobial effects. Investigating its potential as an antimicrobial agent could yield valuable insights .
Biological Activity of 1,2,3-Triazole Motif
The 1,2,3-triazole motif, incorporated into the synthesized derivatives, exhibits diverse biological activities. These include anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant properties. The presence of triazole rings in the compound suggests that it may have multifaceted effects beyond anticancer activity .
Structural Insights
Analyzing the molecular structure of 3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is crucial. Techniques such as IR spectroscopy, 1H NMR spectroscopy, and X-ray analysis provide insights into the tetrazole ring and the carboxamide linkage. Understanding its structural features can guide further investigations and applications.
Other Applications
While the above areas represent key research directions, the compound’s properties may find applications in other fields. These could include materials science, organic synthesis, or even novel drug delivery systems.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within the cell .
Mode of Action
It is believed that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed effects .
Biochemical Pathways
Given the structural similarity to other compounds with known anticancer activity , it is possible that it may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Based on its predicted log kow value of 250 , it is expected to have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
Some studies suggest that similar compounds may have anticancer activity, potentially through the inhibition of cell growth and proliferation .
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)24(28)25-23-18-14-32-15-19(18)26-27(23)17-10-8-7-9-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGMDNPMPZAIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)


![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)



